Sulforaphen

Colon Cancer Transcriptomics NGS

Sulforaphene (also designated L-Sulforaphene, Raphanin; CAS 592-95-0) is a naturally occurring alkenyl isothiocyanate with the molecular formula C6H9NOS2 and a molecular weight of 175.27 g/mol. Structurally, it is characterized as (E)-4-isothiocyanato-1-(methylsulfinyl)but-1-ene, featuring a sulfoxide group and a carbon-carbon double bond that distinguishes it from saturated analogs.

Molecular Formula C6H9NOS2
Molecular Weight 175.3 g/mol
CAS No. 592-95-0
Cat. No. B1682523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulforaphen
CAS592-95-0
SynonymsSulforaphene;  Raphanin;  Sulforaphen;  Sulphoraphen
Molecular FormulaC6H9NOS2
Molecular Weight175.3 g/mol
Structural Identifiers
SMILESCS(=O)C=CCCN=C=S
InChIInChI=1S/C6H9NOS2/c1-10(8)5-3-2-4-7-6-9/h3,5H,2,4H2,1H3/b5-3+
InChIKeyQKGJFQMGPDVOQE-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sulforaphene (CAS 592-95-0) — Technical Specification and Identity Overview for Scientific Procurement


Sulforaphene (also designated L-Sulforaphene, Raphanin; CAS 592-95-0) is a naturally occurring alkenyl isothiocyanate with the molecular formula C6H9NOS2 and a molecular weight of 175.27 g/mol [1]. Structurally, it is characterized as (E)-4-isothiocyanato-1-(methylsulfinyl)but-1-ene, featuring a sulfoxide group and a carbon-carbon double bond that distinguishes it from saturated analogs . The compound is primarily isolated from radish seeds (Raphanus sativus L.) via enzymatic hydrolysis of its glucosinolate precursor, glucoraphenin . As a research-use-only compound, commercial preparations typically offer purity of ≥98% by HPLC, with the substance supplied as a colorless to light yellow liquid (density approximately 1.16–1.2 g/cm³) soluble in DMSO (≥15 mg/mL), ethanol (20 mg/mL), and acetonitrile, but exhibiting limited aqueous stability .

Sulforaphene vs. Class Analogs: Structural Determinants That Preclude Generic Substitution


Sulforaphene cannot be treated as interchangeable with sulforaphane or other isothiocyanates due to a critical structural divergence: the presence of a carbon-carbon double bond (C=C) in its alkenyl backbone, whereas sulforaphane possesses a saturated alkyl chain [1]. This single bond difference, while chemically subtle, translates into a 2 g/mol molecular mass differential and distinct physicochemical and biological properties [2]. Next-generation sequencing (NGS) analysis in SW480 colon cancer cells (25 µM, 48 h) has demonstrated that while both compounds exhibit antiproliferative activity, they engage divergent signaling pathways—sulforaphane is associated with Wnt signaling enrichment, whereas sulforaphene uniquely enriches the ubiquitin-mediated proteolysis and estrogen signaling pathways [3]. Furthermore, sulforaphene demonstrates an ED₅₀ of 2 × 10⁻⁴ M against velvetleaf seedlings in herbicidal assays, an activity profile not reported for sulforaphane . These quantitative pathway and activity divergences establish that sulforaphene is a distinct chemical entity whose biological readouts cannot be extrapolated from structurally related in-class compounds.

Quantitative Differentiation Evidence for Sulforaphene (CAS 592-95-0) Procurement Decisions


Transcriptomic Pathway Divergence: Sulforaphene vs. Sulforaphane in Colon Cancer Cells

In a direct head-to-head comparison using next-generation sequencing (NGS) on SW480 colon cancer cells treated with 25 µmol/L of each compound for 48 hours, sulforaphene and sulforaphane exhibited overlapping but mechanistically distinct transcriptomic signatures. Sulforaphene treatment resulted in 873 differentially expressed probes relative to control, compared with 959 probes for sulforaphane [1]. KEGG pathway enrichment analysis revealed that sulforaphane uniquely enriched the 'Wnt signaling pathway,' whereas sulforaphene treatment was distinctively associated with enrichment of the 'ubiquitin mediated proteolysis' and 'estrogen signaling' pathways [1]. This pathway-level divergence indicates that the two compounds, despite sharing an isothiocyanate core, engage non-identical intracellular signaling networks.

Colon Cancer Transcriptomics NGS Pathway Analysis

HERBICIDAL ACTIVITY: ED₅₀ Quantification Against Velvetleaf Seedlings

Sulforaphene demonstrates quantifiable herbicidal activity against velvetleaf (Abutilon theophrasti) seedlings, with a reported median effective dose (ED₅₀) of approximately 2 × 10⁻⁴ M . This activity profile represents a distinct application dimension that differentiates sulforaphene from its primary structural analog, sulforaphane, for which no comparable herbicidal ED₅₀ values have been reported in the peer-reviewed literature. The herbicidal mechanism is attributed to the compound's isothiocyanate moiety, though the specific potency against velvetleaf constitutes a defined and replicable quantitative benchmark.

Herbicide Velvetleaf Natural Product ED50

Nrf2 Signaling Activation: In Vivo Protective Effects in Bone Erosion Model

Sulforaphene (designated LFS in the study) has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, with functional consequences validated both in vitro and in vivo. In vitro, LFS treatment of RANKL-induced Raw264.7 cells and bone marrow macrophages (BMMs) led to significant upregulation of Nrf2 and antioxidant-related gene expression; Nrf2 knockdown reversed the suppressive effect of LFS on osteoclast differentiation, confirming Nrf2-dependence of the anti-osteoclastogenic effect [1]. In vivo, in an LPS-induced inflammatory bone erosion mouse model, LFS treatment conferred protective effects against bone loss [1]. While sulforaphane is also known to activate Nrf2, the quantitative in vivo validation of sulforaphene in the specific context of osteoclastogenesis and LPS-induced osteolysis provides an application-specific differentiation [1].

Osteoclastogenesis Nrf2 Oxidative Stress Bone Loss Inflammation

Solvent-Dependent Stability Profile: Aprotic vs. Protic Solvent Degradation Kinetics

The stability of sulforaphene is highly solvent-dependent, a characteristic that directly impacts experimental design and procurement decisions. A systematic stability study at 26°C across six solvents demonstrated that sulforaphene is stable in aprotic solvents (acetonitrile, dichloromethane, ethyl acetate, acetone) but unstable in protic solvents (methanol and ethanol) [1]. In protic solvents, sulforaphene degrades into two distinct structural isomers, as identified by preparative HPLC purification followed by ESI/MS and ¹H NMR characterization [1]. Additionally, aqueous stability is limited; the compound degrades in aqueous medium and at elevated temperatures, with degradation rate positively correlated with water content [2].

Stability Degradation Solvent Selection Sample Preparation Analytical Chemistry

Triple-Negative Breast Cancer Cell Migration and Invasion: Sulforaphene Inhibition via Hedgehog/Gli1 Signaling

Sulforaphene has been shown to significantly inhibit migration and invasion of triple-negative SUM159 human breast cancer cells in vitro . Mechanistically, this effect is mediated through suppression of the Hedgehog (Hh) signaling pathway, including the blockade of ciliary localization of Gli1 and its nuclear translocation in a time-dependent manner . Downstream, sulforaphene treatment resulted in reduced expression and activity of matrix metalloproteinases 2 and 9 (MMP-2 and MMP-9), key enzymes involved in extracellular matrix degradation and metastatic progression . While sulforaphane has also been studied in breast cancer contexts, the specific validation of sulforaphene in triple-negative SUM159 cells with a defined Hh/Gli1/MMP axis mechanism provides a differentiated application-specific activity profile .

Breast Cancer Triple-Negative Metastasis Hedgehog Pathway MMP-2 MMP-9

Lyophilized Storage Stability: 36-Month Shelf Life Specification

Commercial suppliers specify that sulforaphene, when stored in lyophilized form at -20°C under desiccated conditions, maintains stability for up to 36 months [1]. In contrast, the compound in solution form (e.g., in DMSO or other solvents) is recommended for use within 1 month when stored at -20°C, with aliquoting advised to prevent potency loss from repeated freeze-thaw cycles [1]. Separately, a patent method for preparing stabilized sulforaphene claims a shelf life of 12–14 months without degradation when processed under dark, low-temperature, negative-pressure, and nitrogen-filled conditions [2].

Storage Lyophilized Stability Shelf Life Procurement

Evidence-Based Application Scenarios for Sulforaphene (CAS 592-95-0) in Research and Industrial Settings


Colon Cancer Transcriptomics and Pathway-Specific Mechanistic Studies

Sulforaphene is appropriate for research aimed at distinguishing the transcriptomic and pathway-level effects of alkenyl isothiocyanates from their saturated counterparts. In SW480 colon cancer cells, treatment with 25 µM sulforaphene for 48 hours yields a distinct differential expression profile (873 probes) with pathway enrichment in ubiquitin-mediated proteolysis and estrogen signaling, compared with sulforaphane's enrichment in Wnt signaling [1]. Investigators focusing on ubiquitin-proteasome pathway modulation or estrogen signaling crosstalk in colon cancer should preferentially select sulforaphene over sulforaphane to achieve pathway-specific readouts. [1]

Bone Metabolism and Inflammatory Osteolysis Research (Nrf2-Dependent)

Sulforaphene is a validated tool compound for investigating Nrf2-mediated protection against inflammatory bone loss. In vitro, sulforaphene (LFS) suppresses RANKL-induced osteoclast differentiation in Raw264.7 cells and BMMs in an Nrf2-dependent manner, as confirmed by Nrf2 knockdown reversal experiments [1]. In vivo, LFS treatment protects against LPS-induced bone erosion in a murine model of inflammatory osteolysis [1]. Researchers studying osteoclastogenesis, bone erosion associated with inflammatory disorders, or Nrf2-dependent antioxidant mechanisms in skeletal biology should consider sulforaphene for its demonstrated efficacy in this specific disease-relevant model system. [1]

Triple-Negative Breast Cancer Metastasis and Hedgehog Pathway Investigation

Sulforaphene is suited for research on triple-negative breast cancer (TNBC) metastasis, specifically addressing Hedgehog (Hh) signaling-driven cellular migration and invasion. In SUM159 TNBC cells, sulforaphene significantly inhibits migration and invasion, an effect mechanistically linked to suppression of Hh signaling, blockade of Gli1 ciliary localization and nuclear translocation, and downstream reduction of MMP-2 and MMP-9 activity [1]. Investigators studying Hh/Gli1 pathway inhibitors in the context of breast cancer metastasis, or those seeking an isothiocyanate with defined ciliary translocation effects, should prioritize sulforaphene. [1]

Herbicide Discovery and Agricultural Allelochemical Screening

Sulforaphene possesses validated herbicidal activity against velvetleaf (Abutilon theophrasti) seedlings, with a defined ED₅₀ of 2 × 10⁻⁴ M [1]. This quantitative benchmark enables sulforaphene to serve as a reference standard or lead scaffold in natural product herbicide discovery programs. Agricultural researchers or agrochemical screening facilities assessing allelochemical potential of cruciferous plant extracts or developing bioherbicides can utilize sulforaphene as a characterized positive control with an established potency metric. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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